molecular formula C5H7NS2 B054255 4,5-Dimethylthiazole-2-thiol CAS No. 118090-07-6

4,5-Dimethylthiazole-2-thiol

Cat. No. B054255
CAS RN: 118090-07-6
M. Wt: 145.3 g/mol
InChI Key: KKHBRTFQIYIHEI-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole-2-thiol (CAS No. 5351-51-9) is a chemical compound with the molecular formula C5H7NS2 . It has a molecular weight of 145.3 g/mol . The IUPAC name for this compound is 4,5-dimethyl-3H-1,3-thiazole-2-thione .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiazole-2-thiol consists of a thiazole ring, which is a five-membered ring with two heteroatoms (one sulfur atom and one nitrogen atom), and two methyl groups attached to the carbon atoms of the thiazole ring . The InChI string representation of its structure is InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethylthiazole-2-thiol include a molecular weight of 145.3 g/mol, an XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Safety and Hazards

When handling 4,5-Dimethylthiazole-2-thiol, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended. All sources of ignition should be removed .

Mechanism of Action

Target of Action

4,5-Dimethylthiazole-2-thiol is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds likely affect various biochemical pathways related to their respective biological activities.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4,5-Dimethylthiazole-2-thiol.

Result of Action

Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

properties

IUPAC Name

4,5-dimethyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHBRTFQIYIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201722
Record name 4,5-Dimethylthiazole-2(3H)-thione
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Molecular Weight

145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5351-51-9
Record name 4,5-Dimethyl-2(3H)-thiazolethione
Source CAS Common Chemistry
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 5351-51-9
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 4,5-dimethylthiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
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Record name 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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